2-Aminoquinazoline-4-carboxylic acid
Overview
Description
2-Aminoquinazoline-4-carboxylic acid is a heterocyclic aromatic compound with significant biological and pharmaceutical propertiesThe compound’s structure consists of a quinazoline ring system with an amino group at the 2-position and a carboxylic acid group at the 4-position .
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as 2-aminothiazole derivatives, have been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
Similar compounds like aminoglycosides are known to inhibit protein synthesis by promoting mistranslation and eliminating proofreading .
Biochemical Pathways
The synthesis of 2-aminoquinazoline derivatives is achieved by using hydrochloric acid as a mediator in the [4+2] annulation reaction between n-benzyl cyanamides and 2-amino aryl ketones .
Pharmacokinetics
It’s important to note that the pharmacokinetics of a compound can significantly impact its bioavailability and efficacy .
Result of Action
Similar compounds have shown significant anti-cancer activity .
Biochemical Analysis
Biochemical Properties
Quinazoline derivatives, a broader class of compounds that includes 2-Aminoquinazoline-4-carboxylic acid, have been shown to have a wide range of pharmacological activities, including anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia
Cellular Effects
Quinazoline derivatives have shown significant to moderate anti-cancer activity against various cancer cell lines
Molecular Mechanism
The synthesis of 2-aminoquinazoline derivatives is achieved by using hydrochloric acid as a mediator in the [4+2] annulation reaction between N-benzyl cyanamides and 2-amino aryl ketones
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-aminoquinazoline-4-carboxylic acid can be achieved through several methods. One common approach involves the [4+2] annulation reaction between N-benzyl cyanamides and 2-amino aryl ketones, mediated by hydrochloric acid . Another method includes the reaction of 2-aminobenzonitriles with N-benzyl cyanamides . These reactions typically occur under mild conditions and yield high amounts of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for maximum yield, using cost-effective reagents, and ensuring the scalability of the synthetic route.
Chemical Reactions Analysis
Types of Reactions: 2-Aminoquinazoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazoline ring, leading to the formation of dihydroquinazoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various quinazoline derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
2-Aminoquinazoline-4-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Aminothiazoline-4-carboxylic acid: This compound is structurally similar but contains a thiazoline ring instead of a quinazoline ring.
Quinazolinone derivatives: These compounds have a similar quinazoline core but differ in the functional groups attached to the ring.
Uniqueness: 2-Aminoquinazoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industry.
Properties
IUPAC Name |
2-aminoquinazoline-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c10-9-11-6-4-2-1-3-5(6)7(12-9)8(13)14/h1-4H,(H,13,14)(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGBSVQGSBEEEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50598629 | |
Record name | 2-Aminoquinazoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50598629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100246-10-4 | |
Record name | 2-Aminoquinazoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50598629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-aminoquinazoline-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of 2-Aminoquinazoline-4-carboxylic acid described in the research?
A1: The paper [] details a novel synthesis of this compound through the condensation of potassium isatinate (derived from isatinic acid) with guanidine. This reaction is notable for its high yield and straightforward methodology.
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